1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride
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Overview
Description
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a pyridinylethanamine backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride typically involves the reaction of 3,4-dichloroaniline with pyridine derivatives under controlled conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. For instance, it may block the Q_B plastoquinone binding site of photosystem II, disrupting electron flow and inhibiting photosynthesis in plants .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride stands out due to its unique combination of a dichlorophenyl group and a pyridinylethanamine backbone, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWVDFHYBUMCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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